molecular formula C10H13NO3 B1594002 4-(4-Nitrophenyl)-1-butanol CAS No. 79524-20-2

4-(4-Nitrophenyl)-1-butanol

Cat. No. B1594002
CAS RN: 79524-20-2
M. Wt: 195.21 g/mol
InChI Key: MFYJBAQONVFIFC-UHFFFAOYSA-N
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Description

4-Nitrophenol (also called p-nitrophenol or 4-hydroxynitrobenzene) is a phenolic compound that has a nitro group at the opposite position of the hydroxyl group on the benzene ring . It is a slightly yellow, crystalline material, moderately toxic .


Synthesis Analysis

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials . Thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing the catalytic reduction of 4-NP .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles .

Scientific Research Applications

1. Micro-Reactors and Mass Transfer

4-(4-Nitrophenyl)-1-butanol has been utilized in the study of micro-reactors, particularly in the context of liquid-liquid flow regimes and mass transfer. Research conducted by Plouffe, Roberge, and Macchi (2016) demonstrated its application in evaluating the flow regimes and mass transfer rates in complex micro-reactors with different mixing mechanisms. This study used 4-nitrophenyl acetate, an ester of 4-(4-Nitrophenyl)-1-butanol, to investigate the performance of various micro-mixers, revealing the impact of flow regime on the conversion rates of the compound in different micro-reactor environments (Plouffe, Roberge, & Macchi, 2016).

2. Molecularly Imprinted Polymer (MIP) Columns

In the domain of analytical chemistry, 4-(4-Nitrophenyl)-1-butanol related compounds have been utilized in the development of Molecularly Imprinted Polymer (MIP) columns. A study by Xia et al. (2005) involved the analysis of a tobacco-specific nitrosamine, NNAL, a derivative of 4-(4-Nitrophenyl)-1-butanol, using MIP column extraction and liquid chromatography/mass spectrometry. This method provides a sensitive and practical approach for detecting NNAL in biological samples, highlighting the compound's relevance in biomarker analysis and epidemiological studies (Xia et al., 2005).

3. Synthetic Chemistry Applications

4-(4-Nitrophenyl)-1-butanol and its derivatives have been explored in synthetic chemistry for the production of various compounds. A study by Harding et al. (2005) utilized the 4-nitrophenyl ether, a derivative of 4-(4-Nitrophenyl)-1-butanol, as a directing group in asymmetric aminohydroxylation reactions. This methodology facilitated the enantioselective synthesis of important biochemical compounds like GABOB and homoserine derivatives, underscoring the compound's utility in stereocontrolled synthetic processes (Harding, Bodkin, Hutton, & McLeod, 2005).

Safety And Hazards

4-Nitrophenol may cause severe eye damage and may cause an allergic skin reaction . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of the nanostructured materials . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .

properties

IUPAC Name

4-(4-nitrophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7,12H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYJBAQONVFIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601000562
Record name 4-(4-Nitrophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Nitrophenyl)butan-1-ol

CAS RN

79524-20-2
Record name 4-Nitrobenzenebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79524-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenyl)butan-1-ol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Nitrophenyl)butan-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID601000562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-nitrophenyl)butan-1-ol
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Zhao, JB Biggins, JS Thorson - Journal of the American …, 1998 - ACS Publications
The first unique mannosyl transfer in the biosynthesis of the common core of most Asn-linked eukaryotic glycoproteins is catalyzed by GDP-RD-Man: GlcNAcβ1f4GlcNAcβ1f4-PP-Dol …
Number of citations: 14 pubs.acs.org
EC Dietze, E Kuwano, J Casas, BD Hammock - Biochemical pharmacology, 1991 - Elsevier
The inhibition of murine cytosolic epoxide hydrolase has been studied with both racemic and enantiomerically pure trans-3-phenylglycidols. These compounds are the first …
Number of citations: 62 www.sciencedirect.com
Y Zhao, JS Thorson - Carbohydrate Research, 1999 - Elsevier
The chemical synthesis of the bacterial O-antigen from Salmonella serogroup E 1 , 3-O-(4-O-β-d-mannopyranosyl-α-l-rhamnopyranosyl)-α-d-galactose, presents a particular challenge …
Number of citations: 25 www.sciencedirect.com
D Crich, H Li - The Journal of Organic Chemistry, 2002 - ACS Publications
A synthesis of a chromogenic glycoside of the Salmonella anatum group E 1 core trisaccharide is presented in which all three glycosidic bonds, a 1,2-cis-equatorial, a 1,2-trans-axial, …
Number of citations: 72 pubs.acs.org
DJ Campbell - 1997 - search.proquest.com
The goals of the research described in this dissertation were:(1) to structurally characterize self-assembled monolayers (SAMs) of azobenzene-and ferrocenylazobenzenealkanethiols …
Number of citations: 0 search.proquest.com
I Hettiarachchi - 2022 - search.proquest.com
Carbohydrates are one class of naturally occurring structurally diverse macromolecules which possess significant biological activities. The roles of the carbohydrates make an eye-…
Number of citations: 2 search.proquest.com
H Li - 2001 - search.proquest.com
The application of the mannosyl triflate method for β-mannosylation to oligosaccharide and β-thiomannoside synthesis is described in this thesis. The investigation of alternative …
Number of citations: 2 search.proquest.com

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